3-(2-carboxyethyl)-1H-indole-2-carboxylic acid
Overview
Description
3-(2-carboxyethyl)-1H-indole-2-carboxylic acid is a derivative of indole-2-carboxylic acid, which is a stable compound compared to usual indoles due to its resistance to acid and oxidation conditions. The presence of the carboxyl group at the 2-position not only stabilizes the pyrrole ring but also provides different reactivity compared to other indoles. This stability and reactivity make it a valuable compound in the synthesis of various biologically active compounds .
Synthesis Analysis
The synthesis of indole derivatives often involves strategies such as the Ullmann and Dieckmann reactions. For instance, Dieckmann cyclization has been used to produce 3-hydroxy-1H-indole-2-carboxylic acid esters, and the Ullmann reaction has been employed to create 1-phenylindoles . Additionally, carboxylic acid-catalyzed aza-Friedel-Crafts reactions in water have been developed for the synthesis of 3-substituted indoles, which can be transformed into various biologically active compounds .
Molecular Structure Analysis
The molecular structure of indole-2-carboxylic acid has been determined using techniques such as single-crystal X-ray diffraction. The crystal structure of indole-3-carboxylic acid, a related compound, shows the presence of hydrogen-bonded cyclic carboxylic acid dimers, which are linked into a sheet structure through peripheral intermolecular hydrogen bonds . These structural features are crucial for understanding the reactivity and interaction of the compound with other molecules.
Chemical Reactions Analysis
Indole derivatives are known for their versatility in chemical reactions. For example, 1H-indole-3-carboxaldehyde and its derivatives are key intermediates for the preparation of various heterocyclic derivatives due to their reactive carbonyl groups, which undergo C–C and C–N coupling reactions and reductions . Indole-2-carboxylic acid and its derivatives are particularly reactive at the 3-position, allowing for a range of synthetic applications .
Physical and Chemical Properties Analysis
Indole-2-carboxylic acid derivatives exhibit a range of physical and chemical properties. For instance, the crystal and molecular structures of indole-2-carboxylic acid reveal intermolecular hydrogen bonds that form a planar ribbon, influencing the compound's physical state and solubility . Additionally, novel indole-2-carboxylic acid analogues have been synthesized and shown to possess antioxidant activity, highlighting the potential for these compounds in therapeutic applications .
Scientific Research Applications
Allosteric Inhibition of Fructose-1,6-bisphosphatase
3-(2-Carboxyethyl)-4,6-dichloro-1H-indole-2-carboxylic acid, a derivative of 3-(2-carboxyethyl)-1H-indole-2-carboxylic acid, has been identified as an allosteric inhibitor of the enzyme fructose 1,6-bisphosphatase. This compound binds at the AMP regulatory site, demonstrating a novel approach to inhibiting fructose 1,6-bisphosphatase and serving as a lead for further drug design (Wright et al., 2003).
Synthesis of Novel Indole Derivatives
Novel methods for synthesizing various indole-2-carboxylic acids and esters, including derivatives of 3-(2-carboxyethyl)-1H-indole-2-carboxylic acid, have been developed. These methods utilize Dieckmann cyclization and Ullmann reactions, contributing to the field of heterocyclic chemistry and expanding the repertoire of indole derivatives (Unangst et al., 1987).
Antibacterial and Antifungal Activities
Research on indole-2-carboxylic acid derivatives, including 3-[N,N-Dialkylamine(oxo)acetyl]-1-propyl-1H-indole-2-carboxylic acids, has revealed significant antibacterial and moderate antifungal activities. These compounds, synthesized from 1-Propyl-1H-indole-2-carboxylic acid, show promise in therapeutic applications due to their antimicrobial properties (Raju et al., 2015).
Role in GPR17 Agonist Development
3-(2-Carboxyethyl)-4,6-dichloro-1H-indole-2-carboxylic acid and its derivatives have been studied for their potential as agonists of the orphan G protein-coupled receptor GPR17, which could be a novel target for inflammatory diseases. Structural requirements and properties of these compounds have been investigated, leading to the identification of potent compounds with high selectivity for GPR17 (Baqi et al., 2018).
properties
IUPAC Name |
3-(2-carboxyethyl)-1H-indole-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO4/c14-10(15)6-5-8-7-3-1-2-4-9(7)13-11(8)12(16)17/h1-4,13H,5-6H2,(H,14,15)(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYJQAPYDPPKJGH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)C(=O)O)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80185425 | |
Record name | 3-(2-Carboxyindol-3-yl)propionic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80185425 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-carboxyethyl)-1H-indole-2-carboxylic acid | |
CAS RN |
31529-28-9 | |
Record name | 3-(2-Carboxyindol-3-yl)propionic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031529289 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-(2-Carboxyindol-3-yl)propionic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80185425 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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